1-(2-(4-chloro-3-methylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
This compound is a benzodiazepine derivative characterized by a 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one core. Key structural features include:
- A 4-chloro-3-methylphenoxy ethyl group attached to the diazepine ring, which introduces steric bulk and modulates electronic properties.
- A partially saturated diazepine ring, which may influence conformational flexibility and receptor binding.
Properties
IUPAC Name |
5-[2-(4-chloro-3-methylphenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-11-15(7-8-16(13)20)24-10-9-22-18-6-4-3-5-17(18)21-12-14(2)19(22)23/h3-8,11,14,21H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTOTZJDLXJISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CCOC3=CC(=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-chloro-3-methylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, which is widely recognized for its pharmacological properties. This compound's unique structure suggests potential biological activity that warrants comprehensive examination.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H21ClN2O2
- Molecular Weight : 348.84 g/mol
- IUPAC Name : this compound
The biological activity of this compound may involve interactions with various molecular targets, primarily through binding to specific receptors or enzymes. The benzodiazepine core is known for its ability to modulate GABA_A receptors, leading to anxiolytic, anticonvulsant, and muscle relaxant effects.
Biological Activity Overview
Research indicates that compounds within the benzodiazepine class exhibit a range of biological activities:
- Anxiolytic Effects : Compounds similar to this one have been shown to reduce anxiety levels in both animal models and clinical settings.
- Anticonvulsant Properties : Benzodiazepines are commonly used in the treatment of epilepsy and seizure disorders due to their capability to enhance GABAergic transmission.
- Sedative Effects : The sedative properties of benzodiazepines are well-documented, making them useful in treating insomnia.
Antitumor Activity
A study evaluating the antitumor efficacy of benzodiazepine derivatives demonstrated that certain modifications to the benzodiazepine structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with halogen substitutions exhibited significant activity against prostate cancer cells (PC-3) .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | PC-3 | 10 | High |
| This compound | PC-3 | TBD | TBD |
Structure-Activity Relationship (SAR)
Recent studies focused on the SAR of benzodiazepines have highlighted that modifications at specific positions can significantly alter their biological profiles. For example, methylation at certain positions has been shown to increase receptor affinity and enhance therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the potential of this compound better, a comparative analysis with known benzodiazepines can be insightful:
| Compound Name | Anxiolytic Activity | Anticonvulsant Activity | Sedative Activity |
|---|---|---|---|
| Diazepam | High | High | High |
| Lorazepam | High | Moderate | High |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis of Analogous Benzodiazepines
The following table summarizes structural similarities and differences between the target compound and related benzodiazepine derivatives:
Key Findings:
Core Variations: The target compound’s monocyclic benzo[b][1,4]diazepin-2-one core contrasts with dibenzo[b,e][1,4]diazepin-1-one analogs (e.g., ). The dibenzo systems exhibit extended aromaticity, which may increase receptor binding affinity but reduce solubility due to higher hydrophobicity .
Substituent Effects: The 4-chloro-3-methylphenoxy ethyl group in the target compound introduces a flexible linker absent in analogs like Methylclonazepam . This linker could enhance bioavailability by improving membrane permeability. Nitro groups (e.g., Methylclonazepam ) are associated with potent pharmacological activity but may increase toxicity risks compared to the target’s chloro-methyl substitution.
Pharmacokinetic Implications: Polar groups (e.g., hydroxy, methoxy in ) improve aqueous solubility, whereas lipophilic substituents (e.g., dichlorophenyl in ) favor blood-brain barrier penetration. The target compound’s balance of chloro and ethylphenoxy groups may optimize both solubility and CNS targeting.
Synthetic Challenges: The dibenzo analogs (e.g., ) require multi-step synthesis due to fused aromatic systems, whereas the target compound’s monocyclic core simplifies preparation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
